1-(4-Chloro-3-fluorophenyl)ethanamine

Catalog No.
S2663924
CAS No.
787633-87-8
M.F
C8H9ClFN
M. Wt
173.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chloro-3-fluorophenyl)ethanamine

CAS Number

787633-87-8

Product Name

1-(4-Chloro-3-fluorophenyl)ethanamine

IUPAC Name

1-(4-chloro-3-fluorophenyl)ethanamine

Molecular Formula

C8H9ClFN

Molecular Weight

173.62

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3

InChI Key

SRVZZCBLNXFARS-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)Cl)F)N

solubility

not available

Medicinal Chemistry:

  • Drug Discovery: Researchers are investigating 1-(4-Chloro-3-fluorophenyl)ethanamine's potential as a scaffold for developing new drugs. Its structure allows for modifications that could target specific biological processes relevant to various diseases. However, more research is required to understand its efficacy and safety for therapeutic purposes [].

Neuroscience:

  • Neurotransmitter Function: Studies suggest that 1-(4-Chloro-3-fluorophenyl)ethanamine may interact with certain neurotransmitter systems in the brain, potentially influencing processes like memory, learning, and mood. However, the exact mechanisms and potential therapeutic implications are still under investigation [].

Radiopharmaceutical Chemistry:

  • Radioligand Development: Researchers are exploring the possibility of using 1-(4-Chloro-3-fluorophenyl)ethanamine as a building block for radioligands. These are molecules that bind to specific targets in the body and can be used in imaging techniques like positron emission tomography (PET) to study various biological processes [].

1-(4-Chloro-3-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9ClFNC_8H_9ClFN. It features a phenyl ring substituted with both chlorine and fluorine atoms, specifically at the 4 and 3 positions, respectively. This unique substitution pattern significantly influences its chemical properties and biological activities. The compound is primarily known in its hydrochloride form, which enhances its solubility in water and makes it suitable for various applications in pharmaceuticals and chemical research.

  • Oxidation: This process can convert the compound into corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form corresponding alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often utilizing halogenation reagents such as N-bromosuccinimide or N-chlorosuccinimide.

These reactions allow for the modification of the compound's structure, leading to various derivatives that may exhibit different properties.

The biological activity of 1-(4-Chloro-3-fluorophenyl)ethanamine is noteworthy, particularly regarding its interaction with biological targets. It has been studied for its potential as a multifunctional biocide, indicating efficacy against a range of microorganisms. The mechanism of action involves binding to specific enzymes or receptors, leading to alterations in their function and activity. Such interactions suggest potential therapeutic applications in treating infections or as a part of antimicrobial formulations.

The synthesis of 1-(4-Chloro-3-fluorophenyl)ethanamine typically involves the following methods:

  • Asymmetric Hydrogenation: This method employs chiral catalysts to achieve high enantioselectivity, allowing for the production of specific stereoisomers.
  • Chiral Auxiliary-Based Synthesis: Chiral auxiliaries are used to induce asymmetry during the reduction process, yielding the desired compound with high purity.

Industrial production often focuses on optimizing these methods for scalability and efficiency, ensuring high yields and minimizing by-products.

1-(4-Chloro-3-fluorophenyl)ethanamine finds applications across several domains:

  • Pharmaceuticals: Its properties make it a candidate for drug development, particularly in antimicrobial agents.
  • Chemical Research: The compound serves as an intermediate in synthesizing other complex molecules.
  • Biocides: Its multifunctional biocidal properties enable its use in formulations aimed at controlling microbial growth.

Studies on the interactions of 1-(4-Chloro-3-fluorophenyl)ethanamine focus on its binding affinity to various biological targets. These studies reveal that the compound can influence enzymatic pathways and receptor activities, potentially leading to therapeutic effects. Understanding these interactions is crucial for developing new drugs or improving existing formulations that incorporate this compound .

Several compounds share structural similarities with 1-(4-Chloro-3-fluorophenyl)ethanamine. Here are some notable examples:

Compound NameStructureSimilarity
(S)-1-(4-chlorophenyl)ethanamineC8H10ClN0.96
(S)-1-(3-fluorophenyl)ethanamineC8H10FN0.90
(S)-1-(4-bromo-3-fluorophenyl)ethanamineC8H9BrFN0.92
(R)-1-(3-chloro-4-fluorophenyl)ethanamineC8H10ClFN0.96

Uniqueness

The uniqueness of 1-(4-Chloro-3-fluorophenyl)ethanamine lies in its specific arrangement of chlorine and fluorine atoms on the phenyl ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs, making it particularly valuable in both research and practical applications .

Gabriel Synthesis Modifications

The Gabriel synthesis represents a fundamental approach for preparing primary amines through the alkylation of phthalimide followed by hydrolysis [3] [7]. For 1-(4-Chloro-3-fluorophenyl)ethanamine synthesis, modifications to the classical Gabriel protocol are necessary to accommodate the unique structural features of this halogenated aromatic compound.

The traditional Gabriel synthesis begins with potassium phthalimide, which is prepared by treating phthalimide with a strong base such as potassium hydride or potassium hydroxide [35]. The phthalimide nitrogen, with a pKa of approximately 8.3, can be readily deprotonated to form the nucleophilic anion [35]. This deprotonated species then undergoes nucleophilic substitution with primary alkyl halides in an SN2 mechanism [3] [7].

For the synthesis of 1-(4-Chloro-3-fluorophenyl)ethanamine, the starting material would be 1-(4-chloro-3-fluorophenyl)ethyl halide, which must first be prepared from the corresponding ketone or alcohol precursor [7]. The reaction proceeds through nucleophilic attack of the phthalimide anion on the benzylic carbon, forming the N-alkylated phthalimide intermediate [35].

The subsequent hydrolysis step requires careful consideration due to the presence of electron-withdrawing halogen substituents on the aromatic ring [3]. Hydrazine remains the preferred cleaving agent, as it selectively attacks the carbonyl groups of the phthalimide moiety without affecting the halogenated aromatic system [7] [35]. The reaction conditions typically require heating in ethanol or methanol at temperatures between 60-80°C for several hours [35].

Reaction ParameterClassical GabrielModified for Halogenated Substrate
Temperature (°C)60-8070-90
SolventEthanol/MethanolEthanol with added base
Reaction Time (hours)2-44-8
Yield (%)80-9065-75

The presence of both chlorine and fluorine substituents on the aromatic ring influences the electronic properties of the benzylic position, potentially affecting both the initial alkylation step and the final hydrolysis [22]. The electron-withdrawing nature of these halogens stabilizes the benzylic carbocation intermediate, facilitating the SN2 reaction but may also increase the tendency for elimination reactions [7].

Reductive Amination Approaches

Reductive amination provides a versatile and widely applicable method for synthesizing 1-(4-Chloro-3-fluorophenyl)ethanamine from the corresponding ketone precursor [4] [36]. This approach involves the formation of an imine intermediate followed by selective reduction to yield the desired primary amine [4].

The process begins with 4-chloro-3-fluoroacetophenone as the starting ketone, which undergoes condensation with ammonia or an ammonia equivalent under mildly acidic conditions (pH 5-6) [4] [36]. The reaction proceeds through nucleophilic attack of ammonia on the carbonyl carbon, forming a hemiaminal intermediate that subsequently loses water to generate the corresponding imine [4].

The choice of reducing agent is critical for achieving high selectivity and yield in the synthesis of this halogenated amine [4] [36]. Sodium borohydride represents the most commonly employed reducing agent due to its mild reaction conditions and compatibility with halogenated aromatic systems [22] [34]. Alternative reducing agents include sodium cyanoborohydride, which offers enhanced selectivity under acidic conditions, and zinc borohydride, which has shown particular effectiveness for phenylethylamine derivatives [34].

Reducing AgentReaction ConditionsYield (%)Selectivity
Sodium BorohydridepH 6-7, 25°C, 4-6 h75-85Good
Sodium CyanoborohydridepH 4-5, 25°C, 8-12 h80-90Excellent
Zinc BorohydrideTHF, 90-96°C, 4 h80-85Good

The reductive amination of 4-chloro-3-fluoroacetophenone requires careful control of reaction conditions to prevent side reactions [4] [34]. The presence of electron-withdrawing halogens increases the electrophilicity of the carbonyl carbon, enhancing the rate of imine formation but also increasing the susceptibility to over-reduction or competing nucleophilic addition reactions [22].

Temperature control is particularly important, as elevated temperatures can lead to decomposition of the halogenated substrate or reduction of the aromatic halides [34]. The optimal temperature range for this transformation is typically 20-25°C when using sodium borohydride, while zinc borohydride requires higher temperatures (90-96°C) but offers reduced reaction times [34].

The reaction mechanism proceeds through initial formation of the imine intermediate, which exists in equilibrium with the starting ketone and ammonia [36]. The reducing agent then selectively reduces the carbon-nitrogen double bond while leaving the aromatic halides intact [4]. The stereochemistry of the product is determined during the reduction step, with the approach of the hydride reagent typically occurring from the less hindered face of the imine [36].

Modern Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex amines, offering new pathways for constructing 1-(4-Chloro-3-fluorophenyl)ethanamine through innovative carbon-nitrogen bond forming reactions [27] [28]. These methodologies provide access to previously challenging synthetic targets while offering improved efficiency and selectivity compared to classical approaches.

Palladium-catalyzed coupling reactions, particularly the Buchwald-Hartwig amination, represent one of the most significant advances in amine synthesis [30] [31]. For 1-(4-Chloro-3-fluorophenyl)ethanamine, this approach involves the coupling of 4-chloro-3-fluoroiodobenzene with ethylamine derivatives under palladium catalysis [31] [32]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by coordination of the amine nucleophile and subsequent reductive elimination to form the carbon-nitrogen bond [31].

The choice of ligand is crucial for achieving high efficiency in the coupling of halogenated aromatic substrates [31]. Bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine or bis(diphenylphosphino)ferrocene have proven most effective for these transformations [30]. The presence of both chlorine and fluorine substituents on the aromatic ring requires careful optimization of reaction conditions to prevent competitive reactions or catalyst deactivation [32].

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Toluene10082-88
Pd₂(dba)₃BINAPNaOt-BuTHF8075-82
PdCl₂(dppf)dppfK₃PO₄Dioxane9078-85

Ruthenium-catalyzed methods offer an alternative approach for constructing carbon-nitrogen bonds through deaminative coupling reactions [29]. These transformations involve the activation of carbon-nitrogen bonds in primary amines, enabling direct coupling with ketones or other electrophiles [29]. For 1-(4-Chloro-3-fluorophenyl)ethanamine synthesis, this approach would involve the coupling of the corresponding ketone with a suitable amine donor under ruthenium catalysis.

The mechanism of ruthenium-catalyzed deaminative coupling involves initial coordination of the amine substrate to the ruthenium center, followed by carbon-nitrogen bond activation through beta-hydride elimination [29]. The resulting ruthenium-enamine intermediate then undergoes alkylation with the ketone substrate, followed by reductive elimination to yield the desired amine product [29].

Hydroamination reactions catalyzed by transition metals provide another pathway for amine synthesis, particularly for the construction of aliphatic amines from alkenes [27]. While direct application to 1-(4-Chloro-3-fluorophenyl)ethanamine synthesis is limited, these methods can be employed in the preparation of key intermediates or in tandem reaction sequences.

The development of photoredox catalysis has opened new avenues for amine synthesis under mild conditions [27]. These transformations combine visible light activation with transition metal catalysis to enable previously inaccessible reactions [11]. For halogenated substrates like 1-(4-Chloro-3-fluorophenyl)ethanamine precursors, photoredox methods offer the advantage of avoiding harsh reaction conditions that might lead to dehalogenation or other side reactions.

Organocatalytic Asymmetric Synthesis

Organocatalytic methods have emerged as powerful tools for the asymmetric synthesis of chiral amines, offering environmentally benign alternatives to traditional metal-catalyzed processes [8] [9] [10]. For 1-(4-Chloro-3-fluorophenyl)ethanamine, organocatalytic approaches can provide access to enantiomerically enriched products when starting from prochiral precursors.

Asymmetric organocatalytic synthesis relies on small organic molecules to activate substrates and control stereochemistry through non-covalent interactions [14]. Chiral phosphoric acids, thiourea catalysts, and proline derivatives represent the most widely employed organocatalyst classes for amine synthesis [10] [15]. These catalysts operate through hydrogen bonding, electrostatic interactions, and other weak intermolecular forces to achieve high levels of enantioselectivity.

The asymmetric synthesis of α-aryl amines, including 1-(4-Chloro-3-fluorophenyl)ethanamine, can be achieved through organocatalytic asymmetric Mannich reactions [9]. This approach involves the reaction of an enolate equivalent with an imine substrate in the presence of a chiral organocatalyst [14]. The presence of halogen substituents on the aromatic ring influences the electronic properties of the imine, requiring careful catalyst selection and optimization of reaction conditions.

Catalyst TypeExampleSubstrate ScopeEnantioselectivity (% ee)Yield (%)
Chiral Phosphoric AcidBINOL-PAAryl imines85-9570-85
ThioureaTakemoto CatalystCF₃-ketimines90-9865-80
Proline DerivativeMacMillan CatalystAldehydes80-9075-88

Organocatalytic asymmetric reductive amination has been developed for the direct synthesis of chiral amines from ketones and aldehydes [11]. This approach combines photoredox catalysis with chiral organocatalysts to achieve enantioselective reduction of imine intermediates [11]. For 1-(4-Chloro-3-fluorophenyl)ethanamine, this method would involve the asymmetric reduction of the corresponding imine using a chiral organocatalyst in combination with a suitable reducing agent.

The mechanism of organocatalytic asymmetric reductive amination involves initial formation of the imine intermediate, followed by activation by the chiral organocatalyst [11]. The reducing agent then approaches the activated imine from a preferred direction dictated by the catalyst structure, resulting in preferential formation of one enantiomer [10]. The success of this approach depends on the ability of the organocatalyst to differentiate between the two faces of the prochiral imine intermediate.

Organocatalytic asymmetric α-functionalization of amines represents another strategy for introducing stereochemistry into amine synthesis [9]. This approach involves the activation of N-arylidene alkyl amines as carbanion equivalents for asymmetric conjugate addition and Mannich reactions [9]. The method enables the precise control of stereochemistry at the α-carbon of the amine, providing access to chiral α-aryl amines with high enantioselectivity.

The development of organocatalytic N-H insertion reactions has provided new opportunities for amine synthesis [10]. These transformations involve the insertion of carbene equivalents into nitrogen-hydrogen bonds, generating new carbon-nitrogen bonds with high efficiency [10]. For halogenated substrates, these methods offer the advantage of mild reaction conditions that preserve the integrity of the aromatic halides.

Green Chemistry Synthesis Strategies

Solvent-Free Mechanochemical Methods

Mechanochemical synthesis represents a paradigm shift toward sustainable organic synthesis, eliminating the need for organic solvents while often providing superior reaction rates and yields [12] [38] [39]. For 1-(4-Chloro-3-fluorophenyl)ethanamine synthesis, mechanochemical approaches offer significant environmental advantages while maintaining synthetic efficiency.

Ball milling techniques have proven particularly effective for amine synthesis reactions [40] [38]. The mechanical energy provided by ball mills activates reactants through impact and friction, enabling reactions that would otherwise require harsh conditions or extended reaction times [39] [40]. For the synthesis of N-substituted amines, including halogenated derivatives like 1-(4-Chloro-3-fluorophenyl)ethanamine, ball milling facilitates clean reactions with excellent yields and minimal purification requirements [38].

The mechanochemical synthesis of amines typically involves the direct reaction of alkyl halides with amines under ball milling conditions [38]. For 1-(4-Chloro-3-fluorophenyl)ethanamine, this approach would utilize 1-(4-chloro-3-fluorophenyl)ethyl bromide or chloride as the starting material, reacting with ammonia or an ammonia equivalent under mechanochemical activation [38]. The absence of solvent eliminates issues related to solvent compatibility and removes the need for extensive purification procedures.

Milling ConditionsFrequency (Hz)Milling Time (min)Ball:Sample RatioYield (%)Purity (%)
Planetary Mill306010:185-92>95
Mixer Mill25908:178-85>90
Vibration Mill2012012:182-88>92

Liquid-assisted grinding represents a refinement of mechanochemical methods, involving the addition of small amounts of liquid to facilitate mixing and reaction [42]. For amine synthesis, the addition of catalytic amounts of base or acid can significantly enhance reaction rates and selectivity [38]. This approach is particularly valuable for the synthesis of halogenated amines, where the electronic effects of the substituents may influence reaction kinetics.

The mechanism of mechanochemical amine synthesis involves the generation of highly reactive intermediates through mechanical activation [39]. The physical forces applied during milling create localized high-energy conditions that promote bond formation and breaking [39] [40]. For nucleophilic substitution reactions leading to amine formation, mechanochemical activation can lower activation barriers and enable reactions at ambient temperature.

Mechanochemical reductive amination has been developed as an alternative to solution-phase methods [13]. This approach involves the ball milling of ketones or aldehydes with amines in the presence of reducing agents such as sodium borohydride [13]. The absence of solvent prevents competing hydrolysis reactions and enables direct isolation of the amine products [38].

The environmental benefits of mechanochemical synthesis align with green chemistry principles [39]. The elimination of organic solvents reduces waste generation, decreases energy consumption, and minimizes exposure to hazardous chemicals [39] [42]. For industrial applications, mechanochemical methods offer significant cost advantages through reduced solvent consumption and simplified purification procedures [39].

Biocatalytic Production Pathways

Biocatalytic approaches to amine synthesis have gained prominence as environmentally sustainable alternatives to traditional chemical methods [16] [17] [18]. For 1-(4-Chloro-3-fluorophenyl)ethanamine, enzymatic synthesis offers the potential for high selectivity, mild reaction conditions, and reduced environmental impact compared to conventional synthetic routes.

Transaminase-catalyzed synthesis represents one of the most developed biocatalytic approaches for amine production [17]. These enzymes catalyze the transfer of amino groups from donor substrates to prochiral ketones, generating chiral amines with high enantioselectivity [17]. For 1-(4-Chloro-3-fluorophenyl)ethanamine synthesis, this approach would involve the transamination of 4-chloro-3-fluoroacetophenone using a suitable amino donor and transaminase enzyme.

The mechanism of transaminase-catalyzed reactions involves the formation of a covalent enzyme-substrate intermediate through reaction with pyridoxal 5'-phosphate cofactor [17]. The amino group is transferred from the donor substrate to the enzyme, forming a pyridoxamine phosphate intermediate that subsequently transfers the amino group to the acceptor ketone [17]. The high stereoselectivity of these enzymes makes them particularly valuable for the synthesis of enantiomerically pure amines.

Enzyme SourceSubstrate ScopeEnantioselectivityConversion (%)Operating Conditions
Arthrobacter sp.Aryl ketones>99% ee (R)75-85pH 7.5, 30°C
Bacillus megateriumHalogenated ketones>95% ee (S)70-80pH 8.0, 37°C
Chromobacterium violaceumAromatic ketones>98% ee (R)80-90pH 7.0, 25°C

Amine dehydrogenase-catalyzed synthesis provides another enzymatic route to primary amines [16] [17]. These enzymes catalyze the reductive amination of ketones using ammonia as the nitrogen source and NADH or NADPH as reducing equivalents [17]. The reaction proceeds through direct insertion of ammonia into the carbonyl group, followed by reduction of the resulting imine intermediate [16].

The development of engineered amine dehydrogenases has expanded the substrate scope to include bulky and halogenated ketones [17]. Protein engineering strategies, including directed evolution and rational design, have been employed to create enzyme variants capable of accepting 4-chloro-3-fluoroacetophenone and similar substrates [17]. These engineered enzymes often exhibit improved thermostability and tolerance to organic solvents, enhancing their utility for industrial applications.

Imine reductase-catalyzed synthesis offers a complementary approach for the reduction of preformed imines to amines [16] [20]. These enzymes specifically reduce carbon-nitrogen double bonds while leaving other functional groups intact [16]. For 1-(4-Chloro-3-fluorophenyl)ethanamine synthesis, this approach would involve the enzymatic reduction of the corresponding imine using NADPH as the reducing agent.

Cascade enzymatic reactions have been developed to combine multiple biocatalytic steps in single-pot processes [16] [20]. For amine synthesis, these cascades typically combine ene-reductases with imine reductases or reductive aminases to convert α,β-unsaturated ketones directly to chiral amines [16]. The cascade approach eliminates the need for intermediate isolation and purification, improving overall process efficiency and reducing waste generation.

The implementation of biocatalytic amine synthesis requires consideration of cofactor regeneration systems [18] [19]. Most enzymatic reactions require expensive cofactors such as NADH or NADPH, which must be regenerated to make the process economically viable [16]. Formate dehydrogenase-catalyzed regeneration systems have proven particularly effective, using formate as a sacrificial reducing agent to regenerate the cofactor in situ [16].

Cofactor SystemRegeneration MethodCost EffectivenessStabilityIndustrial Viability
NADH/NAD+Formate DehydrogenaseHighExcellentHigh
NADPH/NADP+Glucose DehydrogenaseMediumGoodMedium
FAD/FADH₂Direct O₂ RegenerationHighGoodHigh

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The $$^{1}\text{H}$$ nuclear magnetic resonance spectrum of 1-(4-chloro-3-fluorophenyl)ethanamine exhibits characteristic chemical shift patterns that are consistent with the molecular structure containing both halogenated aromatic and aliphatic amine functionalities [1] [2]. The methyl group attached to the chiral carbon center appears as a doublet at 1.40-1.50 ppm with a coupling constant of 6.8 Hz, indicative of three-bond coupling to the adjacent methine proton [3] [4]. This chemical shift is typical for methyl groups adjacent to electron-withdrawing aromatic systems [5] [6].

The methine proton bearing the amino group resonates as a quartet at 3.90-4.05 ppm, reflecting coupling to the three equivalent methyl protons. The downfield shift compared to simple aliphatic systems results from the electron-withdrawing effects of both the aromatic ring and the electronegative nitrogen atom [2] [7]. The multiplicity confirms the expected vicinal coupling pattern consistent with an ethylamine side chain.

Aromatic proton assignments reveal the characteristic splitting patterns expected for a 1,2,4-trisubstituted benzene ring. The proton at position 6 (meta to both chlorine and fluorine substituents) appears as a multiplet at 7.10-7.25 ppm [8] [9]. The remaining aromatic protons (positions 2 and 5) resonate as a complex multiplet at 7.40-7.50 ppm, with chemical shifts influenced by the combined electronic effects of the halogen substituents [10] [11]. The fluorine substituent causes a characteristic upfield shift for the ortho proton due to the strong electron-withdrawing inductive effect [12] [13].

The primary amine protons exhibit variable chemical shifts depending on solvent, concentration, and temperature conditions [14] [15]. These protons typically appear as a broad singlet that can be confirmed through deuterium oxide exchange experiments [2] [16].

Carbon-13 Nuclear Magnetic Resonance and Two-Dimensional Correlation Spectroscopy

The $$^{13}\text{C}$$ nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic chemical shifts and carbon-fluorine coupling patterns [17] [18]. The aliphatic carbons display typical chemical shifts with the methyl carbon at 23.5 ppm and the amino-bearing carbon at 50.8 ppm [7] [19]. The substantial downfield shift of the methine carbon reflects the deshielding effect of the adjacent nitrogen atom [2] [18].

Aromatic carbon assignments reveal the significant influence of halogen substitution on chemical shifts. The carbon bearing fluorine (C-3) exhibits the characteristic doublet at 116.2 ppm with a large one-bond carbon-fluorine coupling constant of 22 Hz [20] [21]. This coupling pattern is diagnostic for direct carbon-fluorine bonds and provides unambiguous assignment of the fluorinated position [22] [23]. The chlorine-bearing carbon (C-4) appears at 132.4 ppm as a doublet with a smaller long-range fluorine coupling of 4 Hz [10] [24].

Two-dimensional correlation spectroscopy techniques provide enhanced structural elucidation capabilities [25] [26]. Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-hydrogen connectivity patterns, clearly distinguishing between different aromatic positions [27] [28]. The experiment reveals cross-peaks between the methine proton and its attached carbon, as well as correlations between aromatic protons and their respective carbons.

Heteronuclear Multiple Bond Correlation spectroscopy extends the analysis to multiple-bond carbon-hydrogen relationships [25] [29]. Critical correlations include connections between the methine proton and aromatic carbons, establishing the point of attachment of the ethylamine side chain to the benzene ring [30] [31]. The technique also reveals correlations between aromatic protons and quaternary carbons, providing complete connectivity information for structural confirmation.

Vibrational Spectroscopy and Infrared Band Assignments

Infrared spectroscopy provides characteristic vibrational fingerprints that confirm the presence of specific functional groups within the molecule [32] [33]. Primary amines exhibit distinctive absorption patterns that distinguish them from secondary and tertiary amines [34] [16]. The compound displays the characteristic dual absorption bands at 3440 and 3360 cm⁻¹ corresponding to asymmetric and symmetric nitrogen-hydrogen stretching vibrations [3] [2]. These bands appear as medium intensity, sharp absorptions that are clearly distinguishable from broader hydroxyl absorptions in the same spectral region.

Aromatic carbon-hydrogen stretching vibrations appear in the 3080-3000 cm⁻¹ region as medium intensity absorptions [8] [16]. These bands are typically less intense than aliphatic carbon-hydrogen stretches and appear at higher frequency due to the higher s-character of sp² hybridized carbons. The aliphatic carbon-hydrogen stretching vibrations of the ethylamine side chain manifest as strong absorptions in the 2970-2850 cm⁻¹ region [32] [3].

The nitrogen-hydrogen bending vibration characteristic of primary amines appears as medium intensity absorptions at 1615 and 1580 cm⁻¹ [33] [34]. This region is diagnostic for primary amines and does not appear in secondary or tertiary amine spectra. Aromatic carbon-carbon stretching vibrations produce strong absorptions at 1510 and 1470 cm⁻¹, typical of substituted benzene derivatives [8] [16].

Carbon-nitrogen stretching vibrations in aromatic amines typically appear as strong absorptions in the 1340-1250 cm⁻¹ region [33] [16]. This frequency range is characteristic for aromatic amines and differs from aliphatic carbon-nitrogen stretches which appear at lower frequencies. The carbon-fluorine stretching vibration produces a strong absorption in the 890-840 cm⁻¹ region [35] [36], while carbon-chlorine stretching appears at 780-750 cm⁻¹ [37] [38]. These halogen-carbon stretches are particularly useful for confirming the presence and positions of halogen substituents.

Aromatic carbon-hydrogen out-of-plane bending vibrations appear in the 750-650 cm⁻¹ region and provide information about the substitution pattern of the benzene ring [8] [16]. The specific frequencies and intensities of these absorptions can distinguish between different substitution patterns, supporting the proposed 1,2,4-trisubstituted benzene structure.

High-Resolution Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides molecular weight confirmation and structural information through characteristic fragmentation pathways [39] [2]. The molecular ion peak appears at m/z 173, corresponding to the expected molecular weight of C₈H₉ClFN [40] [41]. The isotope pattern confirms the presence of one chlorine atom through the characteristic M+2 peak resulting from the ³⁷Cl isotope.

The base peak at m/z 30 corresponds to the methylamine fragment ion [CH₂NH₂]⁺- , indicating facile cleavage of the benzylic carbon-carbon bond [39] [2]. This fragmentation pattern is common in aromatic ethylamine derivatives and provides confirmation of the ethylamine side chain structure. The formation of this stable fragment ion results from the ability of the nitrogen lone pair to stabilize the positive charge.

Significant fragment ions include the loss of the methyl radical (m/z 158) and the complete ethylamino group (m/z 143) [39]. The fragment at m/z 128 represents loss of the entire ethylamine side chain, leaving the chlorofluorobenzene cation [C₆H₃ClF]⁺. This fragmentation pattern is consistent with benzylic cleavage mechanisms commonly observed in substituted phenylethylamines.

The chlorofluorobenzene fragment at m/z 113 [C₆H₄ClF]⁺- provides additional confirmation of the halogen substitution pattern [40] [39]. Loss of chlorine from this fragment produces the fluorobenzene ion at m/z 93, while further fragmentation can yield benzyne-type species. These aromatic fragment ions are particularly stable due to their aromatic character and provide valuable structural information.

Additional fragment ions at m/z 57 and 43 correspond to propylamine and acetonitrile fragments respectively, arising from rearrangement processes involving the ethylamine side chain [39]. These secondary fragmentation pathways, while less intense, provide supplementary structural confirmation and demonstrate the comprehensive fragmentation behavior of the molecule under electron ionization conditions.

X-ray Crystallographic Structure Elucidation

X-ray crystallographic analysis of 1-(4-chloro-3-fluorophenyl)ethanamine derivatives has provided detailed three-dimensional structural information [43]. Crystallographic studies of related halogenated phenylethylamine compounds reveal characteristic bond lengths, bond angles, and intermolecular interactions that are relevant to understanding the solid-state behavior of these molecules [44] [45].

The molecular geometry exhibits typical aromatic ring planarity with carbon-carbon bond lengths consistent with benzene derivatives [43] [44]. The carbon-chlorine bond length typically measures approximately 1.75 Å, while the carbon-fluorine bond is significantly shorter at approximately 1.35 Å [36] [43]. These bond lengths reflect the different sizes of the halogen atoms and their bonding characteristics to aromatic carbon atoms.

The ethylamine side chain adopts conformations that minimize steric interactions while maximizing favorable electrostatic interactions [45]. The carbon-nitrogen bond length of approximately 1.47 Å is typical for aliphatic amines, and the nitrogen atom exhibits tetrahedral geometry when considering the lone pair [43] [44]. The chiral center at the α-carbon displays the expected tetrahedral arrangement with typical carbon-carbon and carbon-nitrogen bond angles.

Crystal packing analysis reveals the importance of hydrogen bonding interactions involving the amino group [45]. Primary amines can participate in multiple hydrogen bonding arrangements, including both donor and acceptor interactions with neighboring molecules. These intermolecular interactions significantly influence the melting point, solubility, and other physical properties of the crystalline material.

Intermolecular halogen bonding interactions may also contribute to crystal stability [36] [45]. The chlorine and fluorine substituents can participate in weak intermolecular interactions with neighboring molecules, influencing the overall crystal packing arrangement. These secondary interactions, while weaker than hydrogen bonds, can significantly affect the solid-state properties and polymorphic behavior of the compound.

XLogP3

1.9

Dates

Last modified: 08-16-2023

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